1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a unique combination of furan, pyridine, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Intermediate: The initial step involves the reaction of 2-(furan-2-yl)pyridine with a suitable alkylating agent to form the intermediate 2-(furan-2-yl)pyridin-3-ylmethyl chloride.
Urea Formation: The intermediate is then reacted with tetrahydro-2H-pyran-4-ylamine in the presence of a urea-forming reagent such as phosgene or triphosgene under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism by which 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Similar structure but with a thiopyran ring instead of a tetrahydropyran ring.
1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness: 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of its furan, pyridine, and tetrahydropyran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known by its CAS number 2034565-83-6, is a synthetic organic compound notable for its complex structure that integrates furan, pyridine, and tetrahydropyran moieties. This unique combination positions it as a potential candidate in medicinal chemistry, particularly for drug design and biological studies.
Chemical Structure
The compound features the following structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Tetrahydropyran : A six-membered saturated ring with one oxygen atom.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the alkylation of 2-(furan-2-yl)pyridine to form an intermediate, which is then reacted with tetrahydro-2H-pyran-4-ylamine in the presence of a urea-forming reagent such as phosgene or triphosgene.
The biological activity of this compound is hypothesized to involve:
- Targeting Specific Enzymes : The compound may interact with various biological macromolecules, modulating enzyme activity.
- Influencing Biochemical Pathways : It can affect signal transduction and metabolic regulation pathways.
Antiproliferative Activity
Research indicates that compounds similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results in inhibiting cancer cell growth in vitro, with IC50 values reported for different compounds .
Compound | Cell Line | IC50 (μM) |
---|---|---|
1-(4-chlorophenyl)-3-{4-{[3-methyl...} | A549 | 2.39 ± 0.10 |
HCT116 | 3.90 ± 0.33 | |
Sorafenib | A549 | 2.12 ± 0.18 |
HCT116 | 2.25 ± 0.71 |
Case Studies
- Anticancer Studies : A study evaluated various urea derivatives for their antiproliferative activity against lung (A549) and colon (HCT116) cancer cell lines. The results indicated that specific modifications in the molecular structure enhanced biological activity, suggesting that similar modifications could be applied to the target compound to improve efficacy .
- Molecular Docking Studies : Molecular docking simulations have shown that the urea structure and pyridine can form hydrogen bonds with amino acid residues in target proteins like BRAF, indicating potential as a therapeutic agent against specific cancers .
Applications in Medicinal Chemistry
The compound's unique structure makes it a valuable candidate for:
- Drug Design : As a pharmacophore targeting specific receptors or enzymes.
- Material Science : Development of novel polymers and materials with tailored properties based on its chemical characteristics.
Properties
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-13-5-9-21-10-6-13)18-11-12-3-1-7-17-15(12)14-4-2-8-22-14/h1-4,7-8,13H,5-6,9-11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWLPDUHBQMAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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